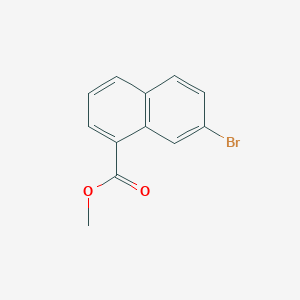

![molecular formula C19H19NO4S2 B2796282 乙酸3-[(2,3-二甲基苯基)磺酰胺]-1-苯并噻吩-2-甲酯 CAS No. 932464-37-4](/img/structure/B2796282.png)

乙酸3-[(2,3-二甲基苯基)磺酰胺]-1-苯并噻吩-2-甲酯

货号 B2796282

CAS 编号:

932464-37-4

分子量: 389.48

InChI 键: BGQNCTBZEMWNKU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C19H19NO4S2 . It has an average mass of 389.488 Da and a monoisotopic mass of 389.075562 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis

The molecular structure of Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate consists of a benzothiophene ring sulfamoylated at the 3-position and carboxylated at the 2-position . The sulfamoyl group is further substituted with a 2,3-dimethylphenyl group .Chemical Reactions Analysis

Reactions at the benzylic position are common in compounds similar to Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate . These can include free radical bromination, nucleophilic substitution, and oxidation . Additionally, protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis

Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has a molecular formula of C19H19NO4S2, an average mass of 389.488 Da, and a monoisotopic mass of 389.075562 Da .科学研究应用

合成效用和化学反应

- 3-氨基-4-二甲氨基苯并噻吩-2-羧酸乙酯参与反应,由于偶氮偶联过程中发生意外重排,生成三环化合物,表明其在促进复杂化学转化中的作用(Klimas 等人,2016)。

- 合成用于染色聚酯纤维的包含噻吩部分的杂环分散染料,展示了类似的噻吩羧酸乙酯衍生物在材料科学中的化学通用性和应用(Iyun 等人,2015)。

- 噻吩羧酸乙酯已被用作合成氨基噻吩的中间体,然后对氨基噻吩进行重氮化并与各种 N-苯基马来酰亚胺偶联,表明此类化合物在开发具有重要应用的新型单偶氮分散染料方面的合成效用在纺织工业中(Iyun 等人,2015)。

潜在的生物活性

- 2-氨基-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯衍生物已被研究其潜在的抗菌和抗炎特性,表明噻吩衍生物在药物研究中的生物学相关性(Narayana 等人,2006)。

- 由 2-氨基-5-乙基噻吩-3-羧酸乙酯合成的系列新的噻吩并[2,3-d]嘧啶对某些植物害虫表现出优异的抑制活性,表明其在农业应用中的潜在效用(Wang 等人,2010)。

分子结构和表征

- 对乙基衍生物的分子结构和光谱分析的研究突出了它们在理解此类化合物的化学行为和性质中的作用,进一步强调了它们在化学研究和潜在工业应用中的重要性(Singh 等人,2013)。

作用机制

属性

IUPAC Name |

ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(14-9-5-6-11-16(14)25-17)26(22,23)20-15-10-7-8-12(2)13(15)3/h5-11,20H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQNCTBZEMWNKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2796200.png)

![ethyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2796203.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2796204.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2796207.png)

![1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride](/img/structure/B2796209.png)

![7-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2796216.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2796217.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2796219.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2796221.png)

![N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide](/img/structure/B2796222.png)